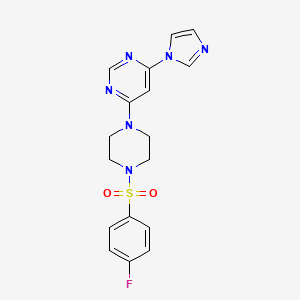

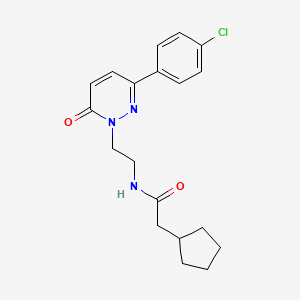

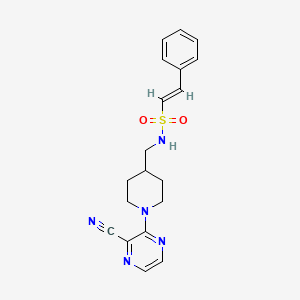

![molecular formula C18H23N3O4S B2524436 1-({[5-(3,4-二甲氧苯基)-1,3,4-恶二唑-2-基]硫代}乙酰)-2-甲基哌啶 CAS No. 486398-12-3](/img/structure/B2524436.png)

1-({[5-(3,4-二甲氧苯基)-1,3,4-恶二唑-2-基]硫代}乙酰)-2-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives is a multi-step process that often begins with commercially available or in-house prepared hydrazides. In the case of the compounds discussed in the papers, the synthesis involves a series of reactions starting from different precursors. For instance, one study describes the synthesis of 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives from 6-methyl nicotinate . Another paper details the preparation of 5-aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to the heterocycle, starting from hydrazides and proceeding through cyclization using p-toluenesulfonyl chloride and triethylamine . These synthetic routes are confirmed by various analytical techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. In one case, the three-dimensional structure of a compound was further confirmed by single crystal X-ray analysis . These compounds exhibit a variety of substituents on the oxadiazole ring, which significantly influence their biological activities and interactions with target enzymes.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, acetylation, and the formation of hydrazine-1-carboxamides. The cyclization step is crucial for the formation of the 1,3,4-oxadiazole ring, which is a common feature in all the discussed compounds. The reactions are carried out under controlled conditions to yield the desired products with high purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are influenced by their molecular structures. The presence of different substituents such as methyl, methoxy, and dodecyl groups affects their solubility, stability, and reactivity. These properties are essential for their biological activities, as they determine the compounds' interactions with biological targets and their overall pharmacokinetic profiles .

Biological Activity and Case Studies

The synthesized 1,3,4-oxadiazole derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. The antimicrobial activity is assessed through in vitro studies, which include the determination of the zone of inhibition and minimal inhibitory concentration against various bacterial and fungal strains . Some compounds also show potent antiproliferative activities against multiple cancer cell lines and retain microtubule disrupting effects, which are crucial for their potential as anticancer agents . Molecular docking studies further support the biological evaluations by demonstrating the compounds' interactions with target enzymes such as L-glutamine: D-fructose-6-phosphate amidotransferase and acetylcholinesterase . These studies provide valuable insights into the structure-activity relationships and the potential therapeutic applications of the 1,3,4-oxadiazole derivatives.

科学研究应用

合成和生物活性

1,3,4-恶二唑衍生物的合成,包括与指定化合物相似的结构,涉及与甲醛溶液和伯芳胺或 1-取代哌嗪的反应。此过程生成具有潜在生物活性的相应 N-曼尼希碱。已评估这些化合物对致病性革兰氏阳性菌、革兰氏阴性菌和酵母样致病真菌白色念珠菌的体外抑制活性。具体来说,具有哌嗪甲基的衍生物显示出广谱抗菌活性,并且一些化合物对测试的革兰氏阳性菌表现出有效的活性。此外,评估了这些化合物对各种癌细胞系的抗增殖活性,包括前列腺癌 (PC3)、人结直肠癌 (HCT-116)、人肝细胞癌 (HePG-2)、人上皮样癌 (HeLa) 和人乳腺癌 (MCF7),某些化合物达到最佳抗增殖活性 (Al-Wahaibi 等人,2021)。

作用机制

Target of action

The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

属性

IUPAC Name |

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVIKXIKYQUYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

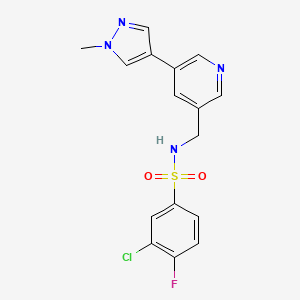

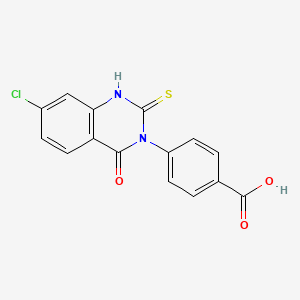

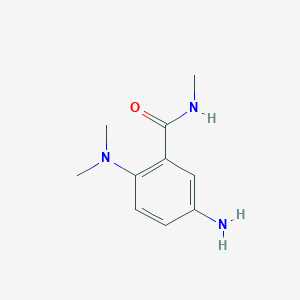

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

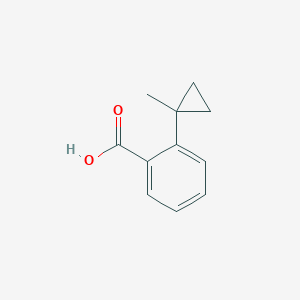

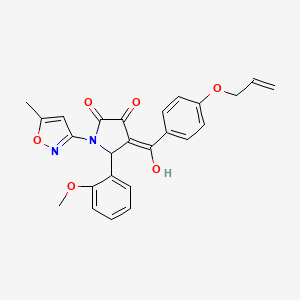

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

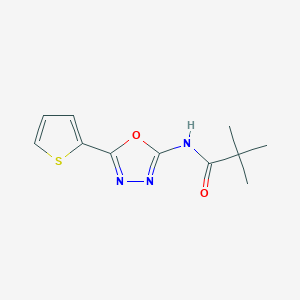

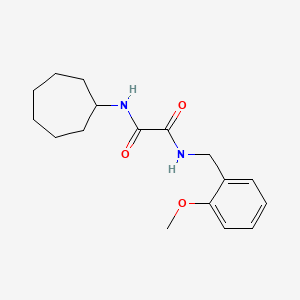

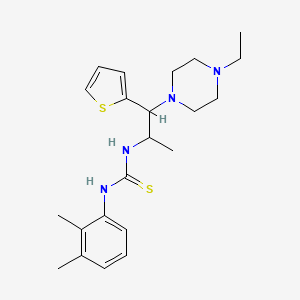

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)